molecular formula C23H20FN3O2 B4930197 N-{3-[N-(2-fluorobenzoyl)ethanehydrazonoyl]phenyl}-4-methylbenzamide

N-{3-[N-(2-fluorobenzoyl)ethanehydrazonoyl]phenyl}-4-methylbenzamide

Cat. No.: B4930197
M. Wt: 389.4 g/mol
InChI Key: ZESNQOSTCJJHHR-WGOQTCKBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{3-[N-(2-fluorobenzoyl)ethanehydrazonoyl]phenyl}-4-methylbenzamide is a chemical compound that is extensively used in scientific research. It is commonly referred to as FM-1-43, and it is a fluorescent dye that is used to label biological tissues and cells. FM-1-43 is a synthetic compound that was first synthesized in the 1990s, and it has since been used in a wide range of scientific research applications.

Mechanism of Action

FM-1-43 is a fluorescent dye that is taken up by cells through endocytosis. Once inside the cell, it binds to the plasma membrane and becomes fluorescent. The fluorescence of FM-1-43 is dependent on the membrane potential of the cell, and it is therefore used to study the activity of cells.
Biochemical and Physiological Effects:
FM-1-43 has been shown to have no significant biochemical or physiological effects on cells. It is a non-toxic compound that is easily taken up by cells, and it does not interfere with normal cellular processes.

Advantages and Limitations for Lab Experiments

The advantages of using FM-1-43 in lab experiments include its ease of use, its non-toxic nature, and its ability to label biological tissues and cells. The limitations of using FM-1-43 include its relatively high cost, its limited availability, and its dependence on the membrane potential of the cell.

Future Directions

There are several potential future directions for the use of FM-1-43 in scientific research. One potential direction is the development of new fluorescent dyes that are more cost-effective and have fewer limitations than FM-1-43. Another potential direction is the use of FM-1-43 in the study of other biological tissues and cells, such as cancer cells and stem cells. Finally, FM-1-43 could be used in the development of new diagnostic and therapeutic tools for a wide range of diseases.

Synthesis Methods

The synthesis of FM-1-43 involves a multi-step process that starts with the reaction of 4-methylbenzoic acid with thionyl chloride to form 4-methylbenzoyl chloride. This compound is then reacted with 2-fluoroaniline to form 4-methyl-N-(2-fluorobenzoyl)aniline. The final step involves the reaction of 4-methyl-N-(2-fluorobenzoyl)aniline with ethyl hydrazinecarboxylate to form N-{3-[N-(2-fluorobenzoyl)ethanehydrazonoyl]phenyl}-4-methylbenzamide.

Scientific Research Applications

FM-1-43 is commonly used in scientific research to label biological tissues and cells. It is particularly useful in the study of synaptic vesicle recycling, as it can be used to label the endocytosed vesicles. FM-1-43 is also used in the study of hair cells in the inner ear, as it can be used to label the stereocilia and the hair bundle.

Properties

IUPAC Name

2-fluoro-N-[(E)-1-[3-[(4-methylbenzoyl)amino]phenyl]ethylideneamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20FN3O2/c1-15-10-12-17(13-11-15)22(28)25-19-7-5-6-18(14-19)16(2)26-27-23(29)20-8-3-4-9-21(20)24/h3-14H,1-2H3,(H,25,28)(H,27,29)/b26-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZESNQOSTCJJHHR-WGOQTCKBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C(=NNC(=O)C3=CC=CC=C3F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)/C(=N/NC(=O)C3=CC=CC=C3F)/C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.